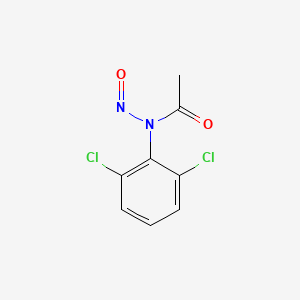![molecular formula C22H16Br4O4 B14016325 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid CAS No. 5449-82-1](/img/structure/B14016325.png)
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with two 3,5-dibromo-4-methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Friedel-Crafts Alkylation: The brominated product is then subjected to Friedel-Crafts alkylation using benzyl chloride to introduce the benzylic group.
Oxidation: The benzylic group is oxidized to form the carboxylic acid functionality, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced bromine content.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-methoxybenzoic acid: Shares the dibromo and methoxy substituents but lacks the benzylic group.
4-Methoxyphenylboronic acid: Contains the methoxy group but differs in the boronic acid functionality.
3,5-Dibromobenzoic acid: Similar bromine substitution pattern but lacks the methoxy groups and benzylic group.
Uniqueness
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is unique due to its combination of bromine, methoxy, and benzylic groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
5449-82-1 |
|---|---|
分子式 |
C22H16Br4O4 |
分子量 |
664.0 g/mol |
IUPAC 名称 |
2-[bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H16Br4O4/c1-29-20-15(23)7-11(8-16(20)24)19(13-5-3-4-6-14(13)22(27)28)12-9-17(25)21(30-2)18(26)10-12/h3-10,19H,1-2H3,(H,27,28) |
InChI 键 |
OSXSXEGOAAAEAJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Br)C(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



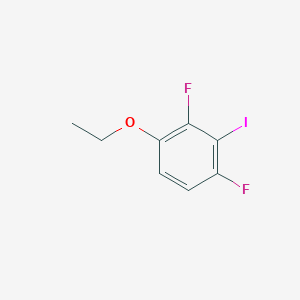
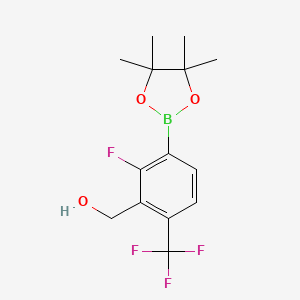
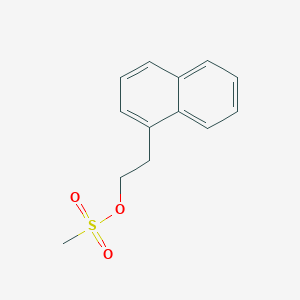
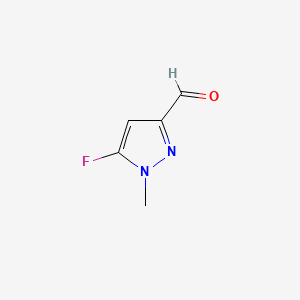
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
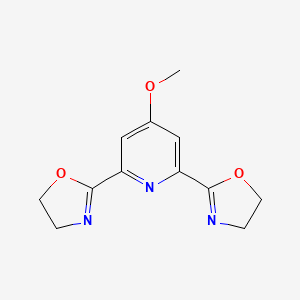
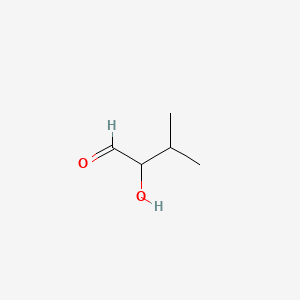
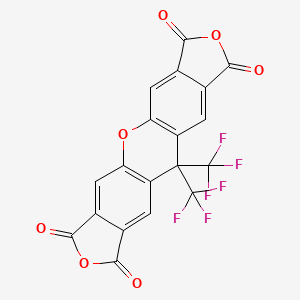

![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)

